molecular formula C5H7Br2N3 B13629278 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B13629278
M. Wt: 268.94 g/mol
InChI Key: GLENSIIAMHPODO-UHFFFAOYSA-N
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Description

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that contains both bromine and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole typically involves the bromination of a precursor triazole compound. One common method involves the reaction of 2-ethyl-2H-1,2,3-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert the triazole ring into other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as flame retardancy or antimicrobial activity.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can participate in halogen bonding, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole
  • 4-bromo-5-(methyl)-2-ethyl-2H-1,2,3-triazole
  • 4-chloro-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole

Uniqueness

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its utility in various chemical transformations and applications.

Properties

Molecular Formula

C5H7Br2N3

Molecular Weight

268.94 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-2-ethyltriazole

InChI

InChI=1S/C5H7Br2N3/c1-2-10-8-4(3-6)5(7)9-10/h2-3H2,1H3

InChI Key

GLENSIIAMHPODO-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(C(=N1)Br)CBr

Origin of Product

United States

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